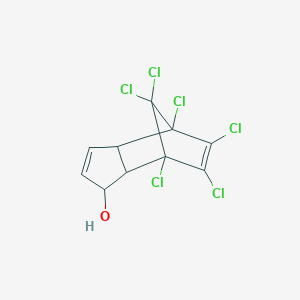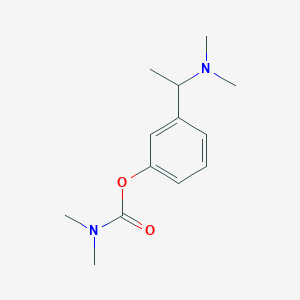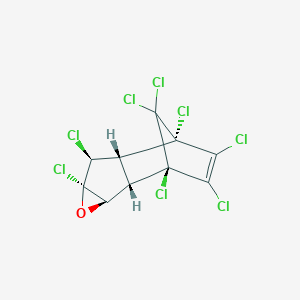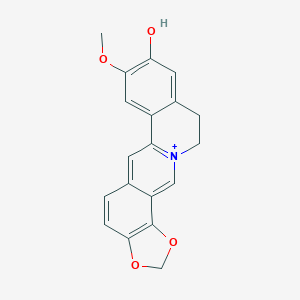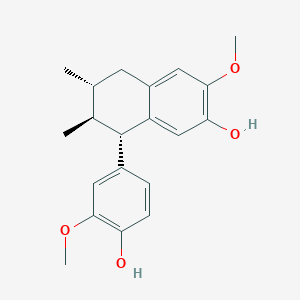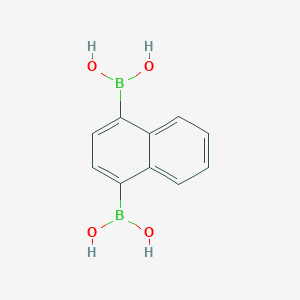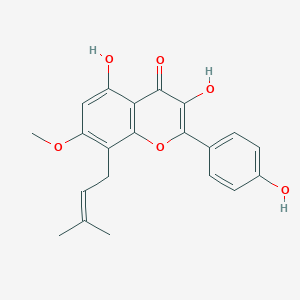
Isoanhydroicaritin
描述
槐树。 其化学式为C21H20O6,分子量为368.38 g/mol 。 该化合物属于黄酮醇类,是多酚类物质的一部分。
准备方法
合成路线: 异安hydroicaritin的合成制备涉及多个步骤。 虽然存在差异,但常见的合成路线包括以下反应:
脱甲基化: 从前体化合物中去除甲氧基。
环合: 形成异黄酮环结构。
羟基化: 在特定位置引入羟基。
工业生产: 异安hydroicaritin的工业生产方法通常依赖于从槐树根部提取。 干燥的根部被加工以分离和纯化化合物。
化学反应分析
异安hydroicaritin会发生各种化学反应:
氧化: 在特定条件下可以被氧化。
还原: 还原反应可能会发生,导致不同的衍生物。
取代: 在特定位置进行取代反应是可能的。
常见的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠)和酸/碱催化剂。 生成的主要产物取决于反应条件和取代基。
科学研究应用
异安hydroicaritin具有多种应用:
医学: 它在癌细胞中表现出细胞毒性作用。
生物学: 它可能会影响细胞途径和信号传导。
化学: 研究人员研究其反应性和潜在衍生物。
工业: 异安hydroicaritin可以用于制药或天然产物疗法。
5. 作用机理
该化合物的作用机理涉及与分子靶标和信号传导途径的相互作用。 需要进一步研究以阐明具体细节。
作用机制
The compound’s mechanism of action involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate specific details.
相似化合物的比较
异安hydroicaritin的独特性在于其特定的结构和生物学效应。 类似的化合物包括苦参碱(脱水苦参碱),它具有某些特性,也源自槐树 。
属性
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANATGWWPNKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Isoanhydroicaritin and Noranhydroicaritin?
A1: Both this compound and Noranhydroicaritin are isopentenylated kaempferol derivatives. The key structural difference lies in the position of the rhamnose sugar moiety. In this compound, the rhamnose sugar is attached to the 3-position of the flavonol skeleton. In contrast, Noranhydroicaritin has the rhamnose sugar at the 7-position. []
Q2: How was this compound synthesized in the lab?
A2: Researchers successfully synthesized this compound starting from Noranhydroicaritin. Noranhydroicaritin was first acetylated to protect the hydroxyl groups. The resulting compound was then reacted with methyl iodide in the presence of potassium carbonate, leading to methylation at the 3-position. Finally, deacetylation yielded this compound. []
Q3: Which plant species is a known source of this compound?
A3: Sophora flavescens has been identified as a source of this compound. Researchers successfully isolated and characterized this compound from the plant, along with other flavonoids. This finding contributes to the understanding of the phytochemical profile of Sophora flavescens. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


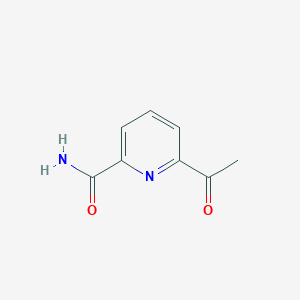
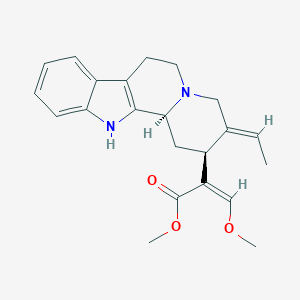
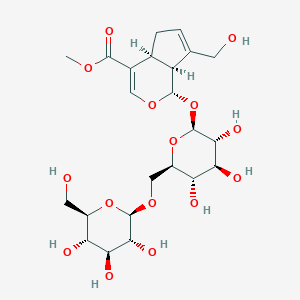

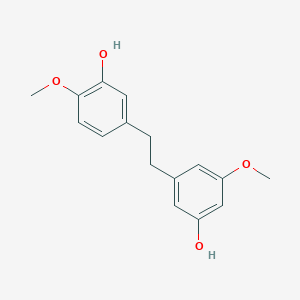
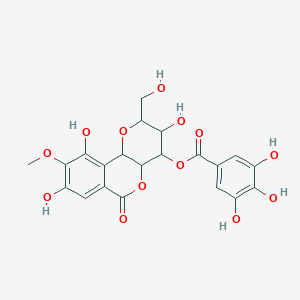
![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)
